3-(4-Ethylpiperazin-1-yl)-6-(4-tosylpiperazin-1-yl)pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-ETHYLPIPERAZIN-1-YL)-6-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]PYRIDAZINE is a complex organic compound that features a pyridazine core substituted with ethylpiperazine and methylbenzenesulfonyl piperazine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-ETHYLPIPERAZIN-1-YL)-6-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]PYRIDAZINE typically involves multi-step organic reactionsCommon reagents used in these reactions include piperazine derivatives, sulfonyl chlorides, and various catalysts to facilitate the substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-(4-ETHYLPIPERAZIN-1-YL)-6-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]PYRIDAZINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazine groups can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Piperazine derivatives, sulfonyl chlorides, catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
3-(4-ETHYLPIPERAZIN-1-YL)-6-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]PYRIDAZINE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-ETHYLPIPERAZIN-1-YL)-6-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]PYRIDAZINE involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The specific pathways involved depend on the context of its application, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
3-(4-ETHYLPIPERAZIN-1-YL)PROPANOIC ACID: Similar structure but with a propanoic acid group instead of the pyridazine core.
4-(4-ETHYLPIPERAZIN-1-YL)ANILINE: Contains an aniline group instead of the pyridazine core.
3-(4-ETHYLPIPERAZIN-1-YL)PROPAN-1-AMINE: Features a propan-1-amine group instead of the pyridazine core.
Uniqueness
The uniqueness of 3-(4-ETHYLPIPERAZIN-1-YL)-6-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]PYRIDAZINE lies in its specific substitution pattern on the pyridazine core, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C21H30N6O2S |
---|---|
Molecular Weight |
430.6 g/mol |
IUPAC Name |
3-(4-ethylpiperazin-1-yl)-6-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]pyridazine |
InChI |
InChI=1S/C21H30N6O2S/c1-3-24-10-12-25(13-11-24)20-8-9-21(23-22-20)26-14-16-27(17-15-26)30(28,29)19-6-4-18(2)5-7-19/h4-9H,3,10-17H2,1-2H3 |
InChI Key |
AAWMCPHWLQJBQC-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.